molecular formula C15H23N3O B089607 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide CAS No. 1027-91-4

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Cat. No. B089607
CAS RN: 1027-91-4
M. Wt: 261.36 g/mol
InChI Key: LPPPBYXGXSHYQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives has been explored to evaluate their anti-acetylcholinesterase (anti-AChE) activity. Notably, modifications in the benzamide moiety, such as introducing bulky groups or alkyl/phenyl groups at the nitrogen atom, have shown to dramatically enhance activity (Sugimoto et al., 1990). Another study extended these findings by exploring structure-activity relationships (SAR) in piperidine derivatives, highlighting the impact of phenyl group addition to the nitrogen atom of amide moieties (Sugimoto et al., 1992).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide and related derivatives has been characterized through various spectroscopic methods. Studies have employed techniques such as FT-IR, FT-Raman, UV-Vis, and NMR to determine optimized geometrical parameters and vibrational assignments, providing insight into the compound's conformational preferences and structural features (Janani et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives has revealed their potential as antibacterial agents and their participation in unique chemical processes. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized through reactions involving N-benzyl-2-cyanoacetamide, demonstrated notable antibacterial effects (Pouramiri et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives focus on their crystalline forms and hydrogen bonding. Studies of organic crystal engineering with related compounds have highlighted the significance of hydrogen-bond association in determining polymorphic crystalline forms, which are crucial for understanding the compound's physical characteristics (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide are reflected in its interactions and reactivity. For example, the compound's participation in the synthesis of potent δ opioid receptor agonists showcases its reactivity and potential for pharmacological applications (Gawell, 2003). Moreover, its role in the synthesis of novel CCR5 antagonists further demonstrates its versatility in medicinal chemistry (Imamura et al., 2006).

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, due to its structural features, may play a role in the synthesis of novel compounds with potential CNS activities. Research indicates that heterocyclic compounds containing functional chemical groups such as piperidine may have diverse CNS effects. These effects range from depression and euphoria to convulsion, showcasing the compound's potential as a precursor in the development of new CNS drugs. The study highlights the importance of heterocycles, like piperidine derivatives, in synthesizing compounds that may act on the CNS, addressing disorders influenced by genetic, environmental, social, and dietetic factors while minimizing adverse effects like addiction and tolerance often associated with many CNS drugs (Saganuwan, 2017).

Supramolecular Chemistry

In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs), structurally related to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, have garnered attention due to their simple structure, wide accessibility, and the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This feature makes them valuable in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs, as demonstrated in various applications, underscores the potential utility of structurally related compounds like 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide in creating novel materials with significant commercial and scientific value (Cantekin, de Greef, & Palmans, 2012).

Antineoplastic Agents

The compound's relevance extends to the field of oncology, where derivatives have been investigated for their antineoplastic properties. Specifically, a novel series of 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties against various cancers, often surpassing contemporary anticancer drugs in efficacy. These molecules not only exhibit tumor-selective toxicity but also modulate multi-drug resistance, highlighting the compound's significance in the synthesis of new anticancer agents (Hossain, Enci, Dimmock, & Das, 2020).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-benzyl-4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-17-15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7,17H,2,8-12H2,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPBYXGXSHYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145461
Record name 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
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Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

CAS RN

1027-91-4
Record name 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
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Record name 1-benzyl-4-(ethylamino)piperidine-4-carboxamide
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Synthesis routes and methods

Procedure details

A solution of 1-benzyl-4-ethylaminopiperidine-4-carbonitrile I-1A-1e (0.58 g, 2.38 mmol) in methylene chloride (2 ml) cooled in an ice bath was treated with H2SO4 (1.8 ml, 33 mmol), dropwise, while keeping the internal temperature below 20° C. The reaction was then warmed to room temperature and stirred for 19 hours. After stirring was discontinued, the thick pale orange H2SO4 bottom layer was separated, cooled in an ice bath and then carefully quenched with concentrated NH4OH keeping internal temperature below 55° C. The aqueous layer was extracted with methylene chloride (2×10 ml), the combined organic layers were washed with brine (20 ml), dried (Na2SO4), and then concentrated, in vacuo, to afford I-1A-1f as a pale orange oil that solidified to a peach colored solid upon standing (0.54 g, 87%): +APcI MS (M+1) 262.2; 1H NMR (400 MHz, CD2Cl2) δ 7.34–7.30 (m, 4H), 7.29–7.21 (m, 1H), 7.16 (br s, 1H), 3.48 (s, 2H), 2.71–2.68 (m, 2H), 2.47 (q, J=7.0 Hz, 2H), 2.17–2.02 (m, 4H), 1.62–1.58 (m, 2H), 1.41 (br s, 1H), 1.09 (t, J=7.0 Hz, 3H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two

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